molecular formula C8H13ClO3 B13738570 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne

Cat. No.: B13738570
M. Wt: 192.64 g/mol
InChI Key: PXBRDEQOMGBPGH-UHFFFAOYSA-N
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Description

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . This compound is characterized by the presence of a propyne group attached to a chain of ethoxy and chloromethoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves several steps. One common method includes the reaction of propargyl alcohol with ethylene oxide to form 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with chloromethyl ether under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The propyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions enable the compound to modify biomolecules and materials, influencing their properties and functions .

Comparison with Similar Compounds

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne can be compared with similar compounds, such as:

The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

3-[2-[2-(chloromethoxy)ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C8H13ClO3/c1-2-3-10-4-5-11-6-7-12-8-9/h1H,3-8H2

InChI Key

PXBRDEQOMGBPGH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCl

Origin of Product

United States

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